
1-Bromo-2,3-dimethyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dimethyl-5-nitrobenzene (BDN) is a chemical compound with a wide range of uses in the scientific and industrial sectors. It is a highly versatile compound and has been used in a variety of applications, such as organic synthesis, pharmaceuticals, and biotechnology.
Aplicaciones Científicas De Investigación
Reactivity in Ionic Liquids
1-Bromo-2,3-dimethyl-5-nitrobenzene and its derivatives demonstrate unique reactivity in room temperature ionic liquids. The radical anions of similar compounds like 1-bromo-4-nitrobenzene are reactive in specific ionic liquids, exhibiting behavior contrasting with their reactivity in conventional non-aqueous solvents. This suggests that the ionic solvent might promote the reactivity of the radical anion, possibly through the stabilization of charged products (Ernst et al., 2013).
Synthesis of Chemical Compounds
The chemical is involved in regioselective synthesis processes. For instance, the reaction of phenyllithium with 2,5-Dibromo-1-nitrobenzene in tetrahydrofuran at extremely low temperatures leads to the production of lithium derivatives with high regioselectivity. These derivatives can then be transformed into compounds like 4-Bromo-2-nitrobenzaldehyde and 6,6′-Dibromoindigo, showcasing the compound's utility in synthesizing complex chemical structures (Voss & Gerlach, 1989).
Study of Reaction Mechanisms
The compound and its derivatives are used to study intricate reaction mechanisms, such as the role of hydride Meisenheimer adducts as reaction intermediates in nucleophilic aromatic substitution by hydrogen. This involves examining the reactions of related compounds like o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, elucidating the reaction pathways and intermediates in these complex chemical processes (Gold, Miri, & Robinson, 1980).
Synthesis of Pharmaceuticals and Organic Intermediates
The compound is pivotal in the synthesis of various pharmaceuticals and organic intermediates. For example, its derivatives are utilized as intermediates in the synthesis of drugs like dofetilide, a medication used for treating arrhythmia. The preparation of these intermediates often involves multi-step synthesis processes, highlighting the compound's role in the production of medically significant agents (Zhai Guang-xin, 2006).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2,3-dimethyl-5-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the bromine atom . The result is a substituted benzene ring, which can undergo further reactions .
Pharmacokinetics
The compound’s logP values indicate its lipophilicity, which can impact its bioavailability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This substituted benzene ring can then participate in further chemical reactions, depending on the conditions and the presence of other reactants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of other reactants can affect the rate and outcome of the electrophilic aromatic substitution . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other chemicals .
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2,3-dimethyl-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPUAFNNWHOYMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293509 |
Source


|
| Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22162-22-7 |
Source


|
| Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22162-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

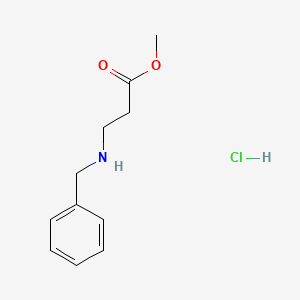

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)
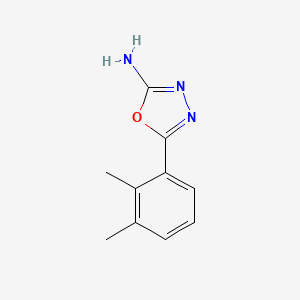
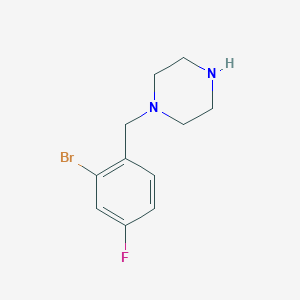
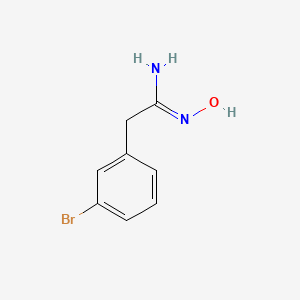
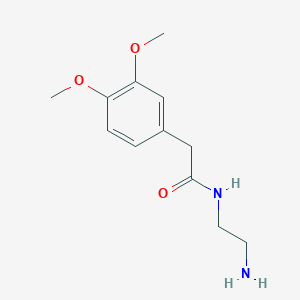
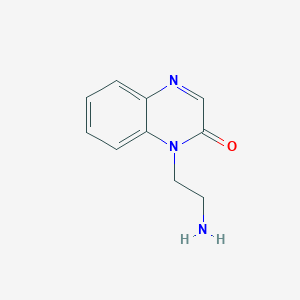
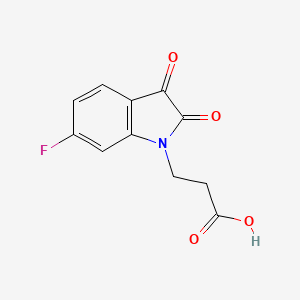
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)



